Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .Scientific Research Applications
Synthesis and Application in Dyes
Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been utilized in the synthesis of azo benzo[b]thiophene derivatives. These derivatives have applications as disperse dyes, showing good coloration and fastness properties on polyester. This application is significant in the textile industry for developing new dyes with desirable properties (Sabnis & Rangnekar, 1989).
Antimicrobial and Antifungal Applications
In the field of medicinal chemistry, novel cycloalkylthiophene-Schiff bases and their metal complexes, including this compound, have shown significant antibacterial and antifungal activities against various pathogenic strains. Such studies are vital for discovering new antimicrobial agents (Altundas et al., 2010).
Anticancer Activity
Another critical application of this compound is in the synthesis of novel heterocycles for anticancer activity. It has been used as a building block for creating compounds that display potent activity against colon HCT-116 human cancer cell lines, highlighting its potential in cancer treatment research (Abdel-Motaal et al., 2020).
Electrochemical and Electrochromic Properties
In the field of organic electronics, derivatives of this compound have been synthesized and characterized for their electrochemical activity. These studies are significant for the development of materials with potential applications in organic electronics and optoelectronics (Hu et al., 2013).
Antirheumatic Potential
Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have been synthesized and shown significant antioxidant, analgesic, and anti-rheumatic effects. These findings are crucial for developing new therapeutics for rheumatic diseases (Sherif & Hosny, 2014).
Mechanism of Action
Target of Action
It has been shown to inhibit the growth of viruses and regulate the inflammatory response , suggesting that it may target proteins or enzymes involved in these processes.
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are likely related to viral replication and inflammation, given its reported effects . It may influence the downstream effects of these pathways, such as the production of inflammatory cytokines or the replication of viral genetic material.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of virus growth and the regulation of the inflammatory response . It has also been shown to reduce epidermal growth factor levels, which may be beneficial for skin conditions such as psoriasis .
Properties
IUPAC Name |
ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c1-2-23-16(20)13-9-5-3-4-6-10(9)25-15(13)17-14(19)11-7-8-12(24-11)18(21)22/h7-8H,2-6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWFJJDKSQJXGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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